N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride

Kinase inhibitor Lead optimization Selectivity profiling

Piperidin-3-ylamino substitution at pyrimidine 2-position distinguishes it from regioisomers, offering unique kinase binding modes. Free secondary amine enables N-alkylation/acylation for SAR; unsubstituted core allows C-5 functionalization. Unlike 5-halogenated analogs, baseline physicochemical profile (TPSA 49.8 Ų, LogP 0.75) enables cleaner SAR interpretation. ≥95% purity with batch-specific NMR/HPLC/GC certification ensures assay reproducibility. Hydrochloride salt enhances solubility (~1.15 mg/mL), reducing DMSO interference. Ideal for PI3Kγ inhibitor lead optimization with favorable FTO.

Molecular Formula C9H15ClN4
Molecular Weight 214.69 g/mol
CAS No. 1185312-44-0
Cat. No. B1418747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride
CAS1185312-44-0
Molecular FormulaC9H15ClN4
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC2=NC=CC=N2.Cl
InChIInChI=1S/C9H14N4.ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2,(H,11,12,13);1H
InChIKeyHKCTVZMKHJIONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride (CAS 1185312-44-0) for Research Procurement


N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride (CAS 1185312-44-0) is a pyrimidine derivative featuring a piperidin-3-ylamino substitution at the 2-position of the pyrimidine core, supplied as a hydrochloride salt . With a molecular formula of C9H15ClN4 and a molecular weight of 214.7 g/mol, it belongs to the class of aminopyrimidine kinase inhibitor building blocks . Structurally, it presents a secondary amine linkage between the piperidine ring and pyrimidine core, offering a distinct substitution pattern that influences binding modes to ATP-binding pockets in kinase targets .

Why Generic Substitution of N-(Piperidin-3-yl)pyrimidin-2-amine Hydrochloride Poses Procurement Risk


The aminopyrimidine class exhibits exquisite structure-activity relationship (SAR) sensitivity to substituent position, nature, and salt form, precluding simple interchangeability. The compound's specific piperidin-3-ylamino substitution at the pyrimidine 2-position distinguishes it from regioisomeric variants (e.g., piperidin-4-yl or pyrimidin-4-yl linkage) and from analogs bearing different ring systems (e.g., pyrrolidinyl) or core substitutions (e.g., 5-fluoro, 5-chloro) [1][2]. In biochemical contexts, these subtle structural differences translate to divergent kinase selectivity profiles and binding affinities, as documented in BindingDB for closely related aminopyrimidine scaffolds [3]. Procurement of an incorrect analog without verifying exact substitution pattern risks invalidating downstream SAR hypotheses, compromising assay reproducibility, and incurring unnecessary resynthesis costs—particularly critical in kinase inhibitor lead optimization programs where minor structural perturbations can ablate target engagement [4].

Quantitative Differentiation Evidence for N-(Piperidin-3-yl)pyrimidin-2-amine Hydrochloride (CAS 1185312-44-0)


Kinase Selectivity Profile: Distinct Target Engagement Compared to N-Methyl Analog

The target compound serves as a structurally distinct kinase inhibitor scaffold intermediate. A closely related analog, N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride, demonstrates potent ATP-competitive inhibition of Protein Kinase B (PKB/Akt) through molecular docking studies, attributed to its N-methyl substitution that enhances hydrophobic contacts within the ATP-binding pocket . The target compound's secondary amine (vs. tertiary amine) and hydrochloride mono-salt (vs. dihydrochloride) forms provide a differentiated hydrogen-bonding capacity and protonation state, enabling alternative binding modes. Notably, BindingDB data for an advanced aminopyrimidine derivative bearing this scaffold shows exceptional selectivity for PI3Kgamma (Ki = 0.003 nM) over JAK2 (Ki = 3.2 µM) and c-KIT (Ki > 4.0 µM), representing a >1,000,000-fold selectivity window [1]. The absence of N-methyl substitution in the target compound preserves a free secondary amine available for further derivatization or for distinct kinase hinge-region interactions .

Kinase inhibitor Lead optimization Selectivity profiling

Structural Differentiation: Free Secondary Amine vs. 5-Substituted Analogs

The target compound's unsubstituted pyrimidine core and free secondary amine linkage represent a minimal, versatile scaffold distinct from closely related 5-substituted analogs. The 5-chloro analog (CAS 1264035-77-9) and 5-fluoro analog (CAS 1261230-29-8) introduce halogen substitutions that modulate electron density on the pyrimidine ring, potentially altering hydrogen-bonding capacity at the kinase hinge region and increasing lipophilicity [1][2]. The target compound's lack of 5-substitution provides a baseline scaffold with minimal steric hindrance and a defined hydrogen-bond donor/acceptor profile (3 HBD, 4 HBA) that can be systematically elaborated . This is quantitatively reflected in its calculated physicochemical properties: TPSA = 49.8 Ų and Consensus Log P = 0.75, positioning it in a favorable drug-like property space that differs from halogenated analogs (which typically exhibit higher Log P and lower aqueous solubility) .

SAR exploration Medicinal chemistry Building blocks

Procurement-Level Differentiation: Vendor Purity and Analytical Traceability

Supplier-level differentiation exists in purity specifications and analytical documentation availability for CAS 1185312-44-0. Bide Pharm offers the compound at ≥95% purity with batch-specific analytical reports including NMR, HPLC, and GC available upon request, providing verifiable identity and purity confirmation . Aladdin Scientific also lists the compound at ≥95% purity . This contrasts with some vendors that may offer lower purity grades or lack comprehensive analytical certification. The availability of multi-technique batch analysis (NMR for structural identity confirmation, HPLC for purity quantification) enables rigorous quality control and experimental reproducibility, a critical procurement consideration when the compound is intended for sensitive biochemical assays or as a building block in multistep synthetic sequences where impurities can propagate and confound results .

Analytical chemistry Quality control Procurement

Intellectual Property Positioning: Freedom to Operate vs. Substituted Analogs

The target compound's minimal, unsubstituted scaffold may offer a distinct intellectual property (IP) position relative to more elaborately substituted analogs. Patent CA3004534A1 broadly claims fused pyrimidines and piperidinyl-pyrimidine derivatives as isoform-selective PI3Kalpha inhibitors for oncology applications, encompassing various substituted piperidinyl and pyrimidinyl motifs [1]. However, the specific compound N-(piperidin-3-yl)pyrimidin-2-amine hydrochloride, as an unsubstituted, minimally functionalized scaffold, may fall outside the narrow claims of certain composition-of-matter patents that require additional substituents (e.g., fused ring systems, specific aryl/heteroaryl groups, or particular substitution patterns) for kinase inhibitory activity [2]. This structural simplicity—lacking the elaborate substitution patterns that define patented clinical candidates—potentially provides a cleaner freedom-to-operate (FTO) profile for use as a research tool or as a starting point for novel chemical series development, reducing IP encumbrance relative to more heavily patented, highly substituted analogs .

Patent landscape FTO analysis Drug discovery

Optimal Research and Industrial Use Cases for N-(Piperidin-3-yl)pyrimidin-2-amine Hydrochloride (CAS 1185312-44-0)


Kinase Inhibitor Lead Optimization: Isoform-Selective PI3Kgamma Probe Development

The compound serves as a versatile scaffold for developing isoform-selective PI3Kgamma inhibitors. Based on BindingDB data showing exceptional selectivity (>1,000,000-fold for PI3Kgamma over JAK2 and c-KIT) for a related scaffold-bearing derivative, the target compound's free secondary amine provides a handle for systematic SAR exploration through N-alkylation, acylation, or sulfonylation [1]. Its unsubstituted pyrimidine core allows for subsequent C-5 functionalization (halogenation, cross-coupling) to fine-tune kinase selectivity and pharmacokinetic properties, while maintaining the favorable drug-like property space defined by TPSA = 49.8 Ų and Consensus Log P = 0.75 .

Medicinal Chemistry Building Block: SAR Expansion from Unsubstituted Core

The compound's minimal, unsubstituted structure makes it an ideal starting point for parallel synthesis and library generation. Unlike 5-halogenated analogs (5-Cl, 5-F) that possess altered electron density and lipophilicity, the target compound's baseline physicochemical profile enables cleaner interpretation of substituent effects in SAR studies [2][3]. The secondary amine linkage (piperidin-3-yl-NH-pyrimidine) provides a distinct hydrogen-bonding geometry compared to N-alkylated tertiary amine analogs, offering an alternative binding mode to ATP pockets of kinases or other nucleotide-binding proteins .

Biochemical Assay Reagent: High-Purity Kinase Inhibition Studies

Procurement from vendors offering ≥95% purity with batch-specific NMR, HPLC, and GC analytical certification ensures the compound meets the stringent quality requirements for sensitive kinase inhibition assays . The hydrochloride salt form enhances aqueous solubility (~1.15 mg/mL estimated) compared to free base forms of related analogs, reducing the need for DMSO cosolvents that may interfere with enzyme activity measurements . This analytical traceability and defined salt stoichiometry are critical for generating reproducible dose-response curves and accurate IC50 determinations in high-throughput screening campaigns.

Academic and Commercial Research Tool: Reduced IP Encumbrance

The compound's minimal, unsubstituted scaffold likely falls outside the narrow composition-of-matter claims of patents such as CA3004534A1, which cover specifically substituted and fused pyrimidine derivatives as PI3Kalpha inhibitors [4]. This potentially cleaner freedom-to-operate profile makes it a strategically attractive procurement choice for academic laboratories, commercial reagent distributors, and early-stage biotechnology companies seeking to develop novel chemical series without immediate IP infringement concerns, reducing legal review burden and licensing costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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